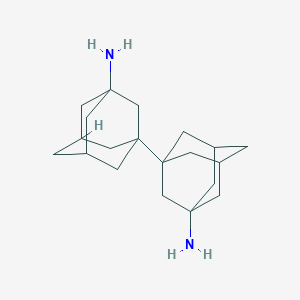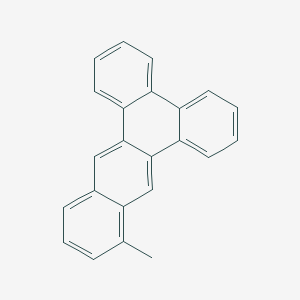
BENZO(b)TRIPHENYLENE, 10-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(b)triphenylene, 10-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique structure and properties. It is a highly fluorescent compound that has been studied for its potential applications in organic electronics, materials science, and biomedical research. In
Aplicaciones Científicas De Investigación
Benzo(b)triphenylene, 10-methyl- has been studied for its potential applications in a wide range of scientific research fields. It has been used as a fluorescent probe for the detection of DNA damage, as well as a sensor for the detection of heavy metal ions. Additionally, it has been studied for its potential use in organic electronics, such as OLEDs (organic light-emitting diodes), due to its high fluorescence efficiency and stability.
Mecanismo De Acción
The mechanism of action of benzo(b)triphenylene, 10-methyl- is not fully understood, but it is believed to interact with DNA and other biomolecules through intercalation and π-π interactions. Its unique structure allows it to bind to DNA and other biomolecules in a specific manner, making it a useful tool for studying these interactions.
Efectos Bioquímicos Y Fisiológicos
Benzo(b)triphenylene, 10-methyl- has been shown to have low toxicity in vitro, but its effects on living organisms are not well understood. It has been shown to induce DNA damage and apoptosis in cancer cells, but its effects on normal cells are not clear. Further research is needed to fully understand the biochemical and physiological effects of benzo(b)triphenylene, 10-methyl-.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzo(b)triphenylene, 10-methyl- in lab experiments is its high fluorescence efficiency and stability. This makes it a useful tool for studying biomolecular interactions and for the detection of DNA damage and heavy metal ions. However, its complex synthesis method and high cost may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the study of benzo(b)triphenylene, 10-methyl-. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the biochemical and physiological effects of benzo(b)triphenylene, 10-methyl- in living organisms. Finally, there is potential for the development of new applications for benzo(b)triphenylene, 10-methyl- in fields such as organic electronics, materials science, and biomedical research.
Métodos De Síntesis
The synthesis of benzo(b)triphenylene, 10-methyl- involves the reaction of 2-methylanthracene with 1,2,3,4-tetraphenylnaphthalene under high temperature and pressure conditions. This method yields a high purity product that can be further purified by column chromatography. The synthesis of benzo(b)triphenylene, 10-methyl- is a complex process that requires specialized equipment and expertise.
Propiedades
Número CAS |
17278-93-2 |
|---|---|
Nombre del producto |
BENZO(b)TRIPHENYLENE, 10-METHYL- |
Fórmula molecular |
C23H16 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
10-methylbenzo[b]triphenylene |
InChI |
InChI=1S/C23H16/c1-15-7-6-8-16-13-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)23(22)14-21(15)16/h2-14H,1H3 |
Clave InChI |
OSLUKLQLIFPUAE-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
SMILES canónico |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Otros números CAS |
17278-93-2 |
Sinónimos |
10-Methylbenzo[b]triphenylene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



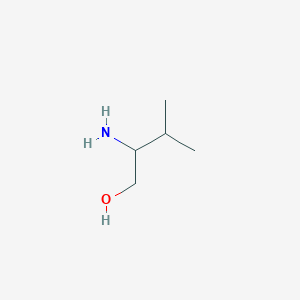
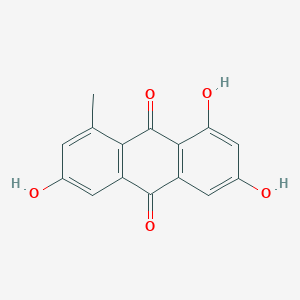
![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
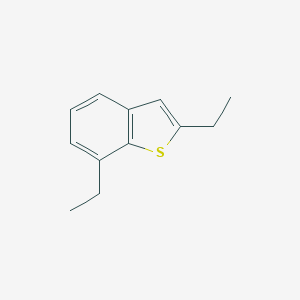
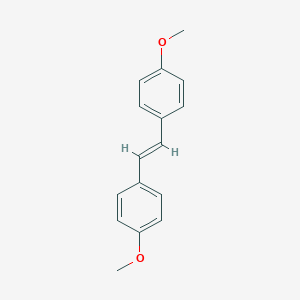
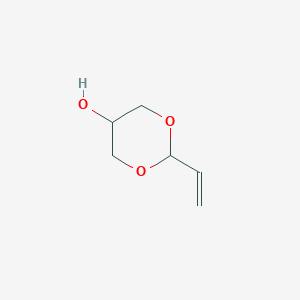
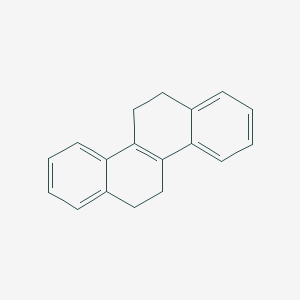
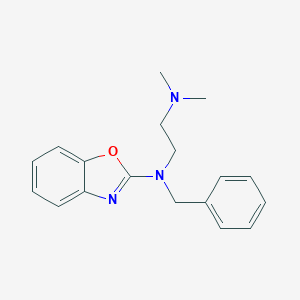
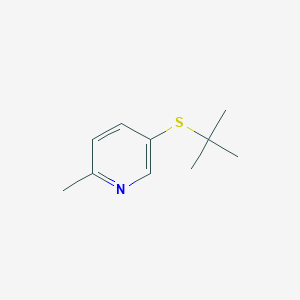
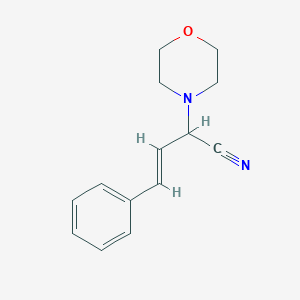
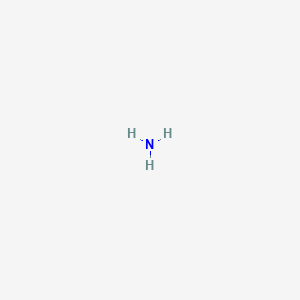
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
